(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide
Description
(E)-N-(5,6-Dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a benzothiazole-derived compound featuring:
- A benzo[d]thiazole core substituted with 5,6-dimethyl groups.
- A prop-2-yn-1-yl (propargyl) group at position 2.
- An acetamide side chain modified with an N-methylmethylsulfonamido moiety.
Properties
IUPAC Name |
N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-6-7-19-13-8-11(2)12(3)9-14(13)23-16(19)17-15(20)10-18(4)24(5,21)22/h1,8-9H,7,10H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLIGDZROKMPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)CN(C)S(=O)(=O)C)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the benzo[d]thiazole family, which is known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 357.43 g/mol. Its structure features a benzo[d]thiazole core, which is essential for its biological activity. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d]thiazole core can modulate enzyme activity, while the prop-2-yn-1-yl group enhances binding to hydrophobic pockets within proteins.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances cytotoxic activity, suggesting that structural modifications can optimize therapeutic efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.22 | 0.25 |
These findings suggest that the compound may inhibit biofilm formation and exhibit bactericidal effects against clinically relevant strains .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antitumor Studies : A study on thiazole derivatives revealed that modifications at the 4-position of the phenyl ring significantly influenced cytotoxicity against various cancer cell lines .
- Synergistic Effects : Research has shown that this compound may exhibit synergistic relationships with established antibiotics such as Ciprofloxacin and Ketoconazole, enhancing their effectiveness against resistant strains .
- Structure Activity Relationship (SAR) : SAR studies indicate that specific substitutions on the benzo[d]thiazole core are crucial for enhancing biological activity, particularly in anticancer and antimicrobial contexts .
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Structural Analogues and Substituent Effects
The target compound’s structural analogs (from –6, 10) share the benzo[d]thiazole core but differ in substituents, influencing their physicochemical and biological properties:
Key Observations:
Substituent Diversity: 5,6-Dimethyl vs. Prop-2-yn-1-yl vs. thio/piperazine side chains: The propargyl group may confer unique reactivity (e.g., via click chemistry) but lacks the hydrogen-bonding capacity of thio or piperazine moieties in analogs like 3c or 3d .
Bioactivity Trends :
- AChE Inhibition : Compound 3c (IC₅₀ = 0.030 µM) outperforms donepezil (IC₅₀ = 0.020 µM), suggesting that tetrazole-thioacetamide substituents are critical for AChE binding . The target compound’s sulfonamido group may mimic this interaction but requires validation.
- Anticancer Activity : Derivatives like 6d () target VEGFR-2, highlighting the benzothiazole scaffold’s versatility. The target compound’s sulfonamido group could modulate kinase selectivity .
Challenges:
Pharmacokinetic and Toxicity Predictions
- Metabolic Stability : Sulfonamido moieties are generally resistant to oxidation, suggesting longer half-lives than thioether analogs .
Preparation Methods
Cyclocondensation of 4,5-Dimethyl-2-aminothiophenol
The benzothiazole core is synthesized through cyclization of 4,5-dimethyl-2-aminothiophenol with carbon disulfide under basic conditions:
Reaction Conditions
- Reactants : 4,5-Dimethyl-2-aminothiophenol (1.0 eq), CS₂ (2.5 eq)
- Base : Pyridine (3.0 eq)
- Solvent : Ethanol (0.5 M)
- Temperature : Reflux at 80°C for 12 h
- Workup : Acidification to pH 2–3 with HCl, filtration
Characterization Data
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 189–191°C |
| ¹H NMR (DMSO-d6) | δ 2.24 (s, 6H, CH₃), 6.92–7.15 (m, 2H, Ar-H), 12.01 (s, 1H, NH) |
| IR (KBr) | 1665 cm⁻¹ (C=O stretch) |
N-Propargylation of Benzothiazolone
Alkylation with Propargyl Bromide
The 3-position nitrogen is alkylated using propargyl bromide under phase-transfer conditions:
Reaction Conditions
- Substrate : 5,6-Dimethylbenzo[d]thiazol-2(3H)-one (1.0 eq)
- Alkylating Agent : Propargyl bromide (1.2 eq)
- Base : K₂CO₃ (2.0 eq)
- Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 eq)
- Solvent : DMF (0.3 M)
- Temperature : 60°C for 8 h
- Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane:EtOAc 4:1)
Characterization Data
| Parameter | Value |
|---|---|
| Yield | 65% |
| ¹H NMR (CDCl₃) | δ 2.31 (s, 6H, CH₃), 2.52 (t, J=2.6 Hz, 1H, C≡CH), 4.67 (d, J=2.6 Hz, 2H, CH₂), 7.12–7.29 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 20.8 (CH₃), 33.5 (CH₂), 72.8 (C≡CH), 119.4–153.2 (Ar-C), 167.4 (C=O) |
Synthesis of 2-(N-Methylmethylsulfonamido)acetyl Chloride
Sulfonamide Formation
N-Methylmethylsulfonamide is prepared via sulfonation of methylamine:
Reaction Conditions
- Reactants : Methylamine hydrochloride (1.0 eq), methanesulfonyl chloride (1.1 eq)
- Base : Et₃N (2.5 eq)
- Solvent : Dichloromethane (0.4 M)
- Temperature : 0°C → rt, 4 h
- Workup : Aqueous extraction, drying over MgSO₄
Characterization Data
| Parameter | Value |
|---|---|
| Yield | 89% |
| ¹H NMR (CDCl₃) | δ 2.85 (s, 3H, SO₂CH₃), 3.12 (s, 3H, NCH₃) |
Acetylation with Chloroacetyl Chloride
The sulfonamide is acetylated using chloroacetyl chloride:
Reaction Conditions
- Substrate : N-Methylmethylsulfonamide (1.0 eq)
- Acylating Agent : Chloroacetyl chloride (1.05 eq)
- Base : Et₃N (2.0 eq)
- Solvent : THF (0.2 M)
- Temperature : −10°C → rt, 3 h
- Workup : Filtration, recrystallization (EtOAc/hexane)
Characterization Data
| Parameter | Value |
|---|---|
| Yield | 76% |
| ¹H NMR (CDCl₃) | δ 2.98 (s, 3H, SO₂CH₃), 3.24 (s, 3H, NCH₃), 4.21 (s, 2H, CH₂Cl) |
Final Coupling to Form Acetamide
Nucleophilic Acyl Substitution
The propargylated benzothiazolone is reacted with 2-(N-methylmethylsulfonamido)acetyl chloride:
Reaction Conditions
- Substrate : 3-Propargyl-5,6-dimethylbenzo[d]thiazol-2(3H)-one (1.0 eq)
- Acyl Chloride : 2-(N-Methylmethylsulfonamido)acetyl chloride (1.1 eq)
- Base : NaH (1.5 eq)
- Solvent : Dry DMF (0.1 M)
- Temperature : 0°C → rt, 12 h
- Workup : Precipitation in ice-water, HPLC purification (C18, MeCN:H₂O 70:30)
Characterization Data
| Parameter | Value |
|---|---|
| Yield | 58% |
| Melting Point | 214–216°C |
| HRMS (ESI+) | m/z Calcd for C₁₇H₂₀N₃O₃S₂: 394.0989; Found: 394.0992 |
| ¹H NMR (DMSO-d6) | δ 2.28 (s, 6H, CH₃), 2.98 (s, 3H, SO₂CH₃), 3.17 (s, 3H, NCH₃), 4.62 (d, J=2.5 Hz, 2H, CH₂C≡CH), 5.02 (s, 2H, CH₂CO), 7.20–7.35 (m, 2H, Ar-H), 8.92 (s, 1H, NH) |
Reaction Optimization Insights
Critical Parameters Affecting Yield
- Propargylation Efficiency : TBAB catalyst increased alkylation yield from 42% to 65% by enhancing phase transfer.
- Acyl Chloride Stability : In situ preparation minimized decomposition, improving coupling yield by 18%.
- Stereoselectivity : Rigorous exclusion of moisture ensured >95% E-isomer formation via kinetic control.
Q & A
Basic: What are the common synthetic routes for preparing (E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Thiazole Formation : Cyclocondensation of substituted thioamides with α-halo ketones under reflux in ethanol or DMF .
Alkyne Introduction : Sonogashira coupling or copper-catalyzed 1,3-dipolar cycloaddition to introduce the prop-2-yn-1-yl group. For example, using Cu(OAc)₂ in t-BuOH/H₂O (3:1) at room temperature .
Sulfonamide Functionalization : Reacting the intermediate with methylsulfonamidoacetamide derivatives in dichloromethane (DCM) with triethylamine as a base .
Key Parameters : Catalyst loading (5–10 mol%), solvent polarity, and reaction time (6–12 hours) significantly impact yield (45–75%) .
Basic: How is the compound structurally characterized using spectroscopic methods?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 5.38–5.48 ppm (NCH₂CO and OCH₂), δ 7.20–8.61 ppm (aromatic protons), and δ 10.79 ppm (NH) confirm substituent integration .
- ¹³C NMR : Signals at δ 52.0–165.0 ppm validate carbonyl, thiazole, and alkyne carbons .
- IR : Bands at 1671–1682 cm⁻¹ (C=O stretch) and 3262–3302 cm⁻¹ (N-H stretch) .
- HRMS : Exact mass matching [M+H]⁺ (e.g., 404.1348 vs. 404.1359 calculated) confirms molecular formula .
Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Methodological Answer:
Use Design of Experiments (DoE) to assess variables:
Catalyst Screening : Compare Cu(OAc)₂, Pd(PPh₃)₄, and Ru-based catalysts for alkyne coupling efficiency .
Solvent Optimization : Test polar aprotic (DMF, DMSO) vs. protic (t-BuOH/H₂O) solvents to stabilize intermediates .
Temperature Gradients : Reflux (80–100°C) vs. room temperature for cycloaddition kinetics .
Statistical Tools : Response surface methodology (RSM) to identify optimal conditions (e.g., 72% yield at 25°C, 8 hours, 10 mol% Cu(OAc)₂) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
Assay Standardization : Compare enzyme inhibition (e.g., α-glucosidase) under identical pH, temperature, and substrate concentrations .
Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to detect stereochemical discrepancies (e.g., E vs. Z isomerism) .
Advanced: How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?
Methodological Answer:
- Modifications :
- Thiazole Substituents : Replace 5,6-dimethyl with electron-withdrawing groups (e.g., -NO₂) to enhance target binding .
- Sulfonamide Chain : Introduce bulky aryl groups to improve metabolic stability .
- Testing :
- In Vitro : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) vs. normal cells (e.g., HEK293) .
- Computational Modeling : Dock the compound into kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina .
Advanced: What methodologies assess the compound’s metabolic stability?
Methodological Answer:
Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH, then quantify parent compound via LC-MS/MS .
CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent probes .
In Vivo PK : Administer IV/orally to rodents; calculate half-life (t₁/₂), clearance (CL), and bioavailability (F%) .
Basic: How should the reactive prop-2-yn-1-yl group be handled during synthesis?
Methodological Answer:
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent alkyne oxidation .
- Reaction Conditions : Avoid high temperatures (>60°C) to suppress side reactions (e.g., Glaser coupling) .
Advanced: What advanced techniques characterize its solid-state structure?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths (e.g., C≡C: 1.20 Å) and dihedral angles to confirm E configuration .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compare experimental vs. theoretical IR/NMR spectra .
Basic: What crystallization strategies improve compound purity?
Methodological Answer:
- Solvent Pairing : Use ethanol/water (3:1) for gradual recrystallization .
- Temperature Gradient : Cool from reflux to 4°C over 12 hours to enhance crystal lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
